molecular formula C21H18N4O3 B12626762 6-(Fmoc-amino)nicotinamidoxime CAS No. 1188481-21-1

6-(Fmoc-amino)nicotinamidoxime

Cat. No.: B12626762
CAS No.: 1188481-21-1
M. Wt: 374.4 g/mol
InChI Key: WLUZWRQIWQNQRU-UHFFFAOYSA-N
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Description

6-(Fmoc-amino)nicotinamidoxime is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with nicotinamidoxime. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. Nicotinamidoxime is a derivative of nicotinamide, which is a form of vitamin B3. The combination of these two components makes this compound a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fmoc-amino)nicotinamidoxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Fmoc-amino)nicotinamidoxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of deprotected amino compounds.

Scientific Research Applications

6-(Fmoc-amino)nicotinamidoxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Fmoc-amino)nicotinamidoxime is unique due to the combination of the Fmoc protecting group and the nicotinamidoxime moiety. This combination provides stability under acidic conditions and ease of removal under basic conditions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1188481-21-1

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-[(E)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C21H18N4O3/c22-20(25-27)13-9-10-19(23-11-13)24-21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,27H,12H2,(H2,22,25)(H,23,24,26)

InChI Key

WLUZWRQIWQNQRU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=NO)N

Origin of Product

United States

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